molecular formula C12H24O3 B1580818 Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester CAS No. 3006-82-4

Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester

Cat. No. B1580818
CAS RN: 3006-82-4
M. Wt: 216.32 g/mol
InChI Key: WYKYCHHWIJXDAO-UHFFFAOYSA-N
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Description

Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester, also known as


Scientific Research Applications

Analysis in Forensic Science

Fatty acid ethyl esters (FAEE), such as those derived from hexaneperoxoic acid, are utilized in forensic science. They serve as markers for chronically elevated alcohol consumption, detectable in hair samples. A method involving headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) was developed to analyze these esters, providing a retrospective detection of alcohol abuse (Pragst et al., 2001).

Analytical Chemistry

In analytical chemistry, hexaneperoxoic acid ethyl ester derivatives are studied for their chemical properties. The compound 2-Acetyl-hexanoic acid ethyl ester, a derivative, has applications in various fields like anesthetics and medicine. Gas chromatography-mass spectrometry (GC-MS) is used for its analysis (Ming, 2007).

Organic Synthesis

Hexaneperoxoic acid ethyl ester derivatives are used in organic synthesis. For instance, they play a role in the preparation of 4-Methylbenzenesulfonothioic acid, S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester, used for divalent sulfur protection in organic compounds (Wang & Clive, 2014).

Green Chemistry

In green chemistry, derivatives of hexaneperoxoic acid ethyl ester are employed for the epoxidation of alkenes. Monoperoxy carbonic acid methyl ester, generated from these derivatives, is used for the efficient epoxidation of olefins (Rüsch gen. Klaas and Warwel, 1999).

properties

IUPAC Name

tert-butyl 2-ethylhexaneperoxoate
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InChI

InChI=1S/C12H24O3/c1-6-8-9-10(7-2)11(13)14-15-12(3,4)5/h10H,6-9H2,1-5H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WYKYCHHWIJXDAO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OOC(C)(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Record name TERT-BUTYL PEROXY-2-ETHYLHEXANOATE
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DSSTOX Substance ID

DTXSID0027511
Record name tert-Butyl peroxy-2-ethylhexanoate
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Molecular Weight

216.32 g/mol
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Physical Description

This peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported with inert solids to mitigate the explosion hazard., Liquid
Record name TERT-BUTYL PEROXY-2-ETHYLHEXANOATE
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Record name Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester
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Product Name

Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester

CAS RN

3006-82-4
Record name TERT-BUTYL PEROXY-2-ETHYLHEXANOATE
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Record name tert-Butyl peroxy-2-ethylhexanoate
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Record name tert-Butyl peroxy-2-ethylhexanoate
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Record name Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester
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Record name tert-Butyl peroxy-2-ethylhexanoate
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Record name tert-butyl 2-ethylperoxyhexanoate
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Record name TERT-BUTYL PEROXY-2-ETHYLHEXANOATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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